molecular formula C16H14F2N4OS B12037481 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 575460-42-3

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12037481
CAS No.: 575460-42-3
M. Wt: 348.4 g/mol
InChI Key: IOUWHUMBVQDWAQ-UHFFFAOYSA-N
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Description

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C16H14F2N4OS and a molecular weight of 348.377 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with 2,6-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

575460-42-3

Molecular Formula

C16H14F2N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3

InChI Key

IOUWHUMBVQDWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

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